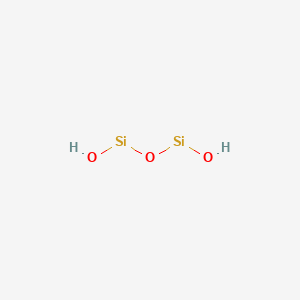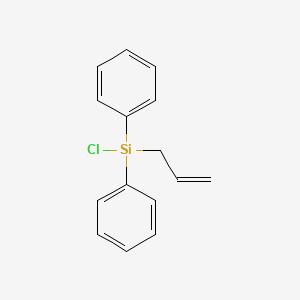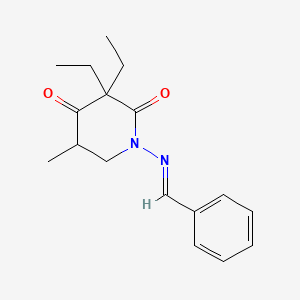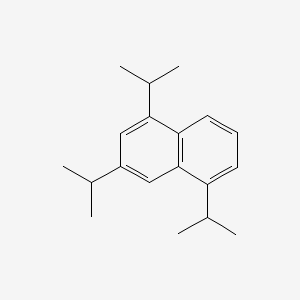![molecular formula C8H12O4 B14669152 Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate CAS No. 51175-75-8](/img/structure/B14669152.png)
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a methyl ester and an acetyloxy group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate typically involves the esterification of 1-[(acetyloxy)methyl]cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1-[(Hydroxymethyl)cyclopropanecarboxylic acid and methanol.
Reduction: 1-[(Hydroxymethyl)cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of acetic acid and the corresponding alcohol. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant biology as an ethylene agonist.
Methyl 1-cyclopentene-1-carboxylate: Used in the synthesis of complex organic molecules.
Methyl 1-cyclohexene-1-carboxylate: Another cyclopropane derivative with different reactivity.
Uniqueness
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with both an ester and an acetyloxy group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
51175-75-8 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 1-(acetyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-6(9)12-5-8(3-4-8)7(10)11-2/h3-5H2,1-2H3 |
InChI Key |
WVABSEUXHHLNHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)




